molecular formula C19H22N2O3 B12835500 Methyl D-phenylalanyl-L-phenylalaninate

Methyl D-phenylalanyl-L-phenylalaninate

Cat. No.: B12835500
M. Wt: 326.4 g/mol
InChI Key: FBKRSZZALAQRNH-SJORKVTESA-N
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Description

Methyl D-phenylalanyl-L-phenylalaninate is a synthetic dipeptide ester comprising D-phenylalanine and L-phenylalanine residues linked via an amide bond, with a methyl ester group at the carboxyl terminus. Its stereochemical configuration (D- and L-enantiomers) confers distinct biochemical properties, including resistance to enzymatic degradation by proteases that typically target L-amino acid sequences . The compound is synthesized via enzymatic methods, such as phenylalanine ammonia lyase (PAL)-catalyzed reactions, which enable precise stereochemical control during assembly . Key physical properties include a molecular weight of approximately 296.34 g/mol (calculated for C₁₉H₂₂N₂O₃) and a hydrophobic character due to the aromatic phenyl groups. Its ester functionality enhances membrane permeability, making it relevant in drug delivery and peptide mimetic research.

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

methyl (2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C19H22N2O3/c1-24-19(23)17(13-15-10-6-3-7-11-15)21-18(22)16(20)12-14-8-4-2-5-9-14/h2-11,16-17H,12-13,20H2,1H3,(H,21,22)/t16-,17+/m1/s1

InChI Key

FBKRSZZALAQRNH-SJORKVTESA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)N

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl D-phenylalanyl-L-phenylalaninate can be synthesized through various methods. One common approach involves the esterification of phenylalanine derivatives. The process typically includes the reaction of phenylalanine with methanol in the presence of an acid catalyst to form the methyl ester .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl D-phenylalanyl-L-phenylalaninate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl D-phenylalanyl-L-phenylalaninate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl D-phenylalanyl-L-phenylalaninate involves its interaction with specific molecular targets and pathways. It is known to influence the secretion of anabolic hormones and supply fuel during exercise. Additionally, it plays a role in mental performance during stress-related tasks and prevents exercise-induced muscle damage .

Comparison with Similar Compounds

Methyl 3-fluoro-D-phenylalaninate hydrochloride (1:1)

  • Structural Differences: Features a fluorine substituent at the phenyl ring’s meta-position and exists as a hydrochloride salt. This modification increases electronegativity and polar surface area compared to the non-fluorinated target compound .
  • Physicochemical Properties :
    • Molecular weight: 233.67 g/mol (vs. 296.34 g/mol for the target compound) .
    • Solubility: Enhanced water solubility due to the hydrochloride counterion, unlike the neutral methyl ester of the dipeptide.
  • Applications : The fluorine atom improves metabolic stability in radiopharmaceuticals, whereas the dipeptide ester’s bulkier structure is suited for enzyme inhibition studies.

D- and L-Phenylalanine Methyl Esters

  • Chirality: The target compound combines D- and L-residues, whereas these monomers are homochiral (D or L only). This hybrid configuration reduces susceptibility to proteolytic cleavage compared to L-homochiral esters .
  • Bioactivity: Monomeric esters (e.g., D-phenylalanine methyl ester) exhibit antimicrobial activity, while the dipeptide ester’s larger structure enables selective receptor binding in neurological research .

Dipeptide Esters vs. Single Amino Acid Esters

Property Methyl D-phenylalanyl-L-phenylalaninate D-Phenylalanine Methyl Ester L-Phenylalanine Methyl Ester
Molecular Weight (g/mol) 296.34 193.22 193.22
Solubility in Water Low (hydrophobic dipeptide core) Moderate (hydrochloride salt enhances solubility) Moderate
Protease Stability High (D-residue resistance) Low (L-ester susceptible) Low

Table 1: Comparative physicochemical properties of dipeptide and monomeric esters.

Comparison with Other Methyl Esters

Methyl Salicylate

  • Volatility : Methyl salicylate (152.15 g/mol) is highly volatile due to its small size and simple structure, whereas the dipeptide ester’s larger mass (296.34 g/mol) reduces volatility significantly .
  • Applications : Methyl salicylate is used as a fragrance and anti-inflammatory agent, while the dipeptide ester’s complexity supports targeted biological interactions, such as protease inhibition .

General Methyl Ester Properties

  • Stability : Methyl esters of small acids (e.g., fatty acids) hydrolyze faster under basic conditions compared to bulky dipeptide esters, which resist hydrolysis due to steric hindrance .

Structural Analogues in Medicinal Chemistry

While diphenylamine derivatives (e.g., tofenamic acid) share aromaticity with the target compound, their lack of peptide bonds and ester groups limits direct functional overlap. However, both classes exploit aromatic stacking for receptor binding, suggesting parallel design strategies in drug discovery .

Q & A

Q. What are the recommended synthetic routes for Methyl D-phenylalanyl-L-phenylalaninate, and how do reaction conditions influence enantiomeric purity?

Methodological Answer: this compound can be synthesized via esterification of D-phenylalanine and L-phenylalanine residues under anhydrous conditions. A common approach involves:

  • Step 1: Activation of the carboxyl group using reagents like thionyl chloride or DCC (dicyclohexylcarbodiimide).
  • Step 2: Coupling the activated amino acid with the methyl ester of the second amino acid in a polar aprotic solvent (e.g., dichloromethane) under nitrogen atmosphere to minimize racemization .
    Critical Factors:
  • Temperature: Reactions conducted at 0–4°C reduce side reactions.
  • Catalysis: Use of DMAP (4-dimethylaminopyridine) improves coupling efficiency.
  • Purification: Reverse-phase HPLC or recrystallization is essential to isolate the diastereomerically pure product.

Q. What spectroscopic and chromatographic methods are validated for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm stereochemistry and esterification. For example, the methyl ester proton appears as a singlet at ~3.6 ppm, while aromatic protons of phenylalanine residues resonate between 7.2–7.4 ppm .
  • Mass Spectrometry (MS): High-resolution ESI-MS provides accurate molecular weight verification (e.g., [M+H]⁺ expected at m/z 310.14) .
  • HPLC: Chiral columns (e.g., Chiralpak IA) resolve enantiomers; mobile phases often include acetonitrile/water with 0.1% TFA .

Best Practices:

  • Cross-validate results using two independent methods (e.g., NMR + MS).
  • Use CDCl₃ for NMR to avoid solvent interference with ester signals.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: While specific toxicity data for this compound may be limited, general guidelines for structurally related amino acid derivatives include:

  • PPE: Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile reagents.
  • Storage: Store at –20°C in airtight, light-resistant containers to prevent hydrolysis .

Note: If acute exposure occurs, rinse affected areas with water for 15 minutes and consult safety data sheets for analogous compounds (e.g., N-Acetyl-D-phenylalanine) .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular dynamics) predict the conformational stability of this compound in peptide scaffolds?

Methodological Answer:

  • Software Tools: Use AMBER or GROMACS for simulating peptide dynamics. Input the crystal structure (if available) or generate a homology model using PDB templates .
  • Key Parameters:
    • Force Fields: CHARMM36 or OPLS-AA for accurate side-chain interactions.
    • Solvent Models: TIP3P water to mimic aqueous environments.
  • Outcome Analysis: Root-mean-square deviation (RMSD) <2 Å indicates stable conformations; hydrogen bonding between D- and L-residues enhances rigidity .

Q. How do contradictory crystallographic data on peptide derivatives inform error-checking in this compound structural models?

Methodological Answer: Discrepancies in electron density maps often arise from:

  • Model Bias: Overfitting during refinement. Use phenix.refine with cross-validation (R-free) to detect overfitting .
  • Disorder: Flexible side chains (e.g., phenyl rings) may require multi-conformer modeling.
    Resolution Strategies:

Validate against omit maps to confirm omitted regions are supported by density.

Compare B-factors; values >50 Ų suggest unreliable atom placement .

Case Study: A 2020 study on D-phenylalanine derivatives resolved conflicting data by re-refining models with Coot and REFMAC5, reducing R-work/R-free gaps to <5% .

Q. What role does this compound play in studying opioid receptor selectivity, and how can in vitro assays be optimized?

Methodological Answer: This compound is used to synthesize δ-opioid receptor ligands due to its resistance to enzymatic degradation (D-configuration).

  • Assay Design:
    • Cell Lines: CHO-K1 cells transfected with δ-opioid receptors.
    • Ligand Binding: Use [³H]Deltorphin II as a radioligand; measure IC₅₀ via competitive binding assays .
  • Optimization Tips:
    • Include 0.1% BSA in buffer to reduce non-specific binding.
    • Pre-incubate cells at 37°C for 30 minutes to stabilize receptors .

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